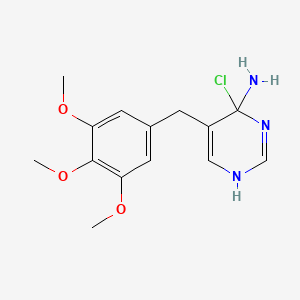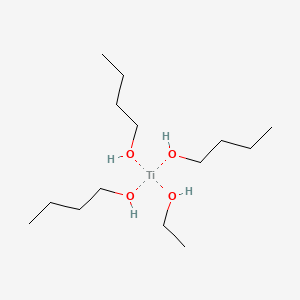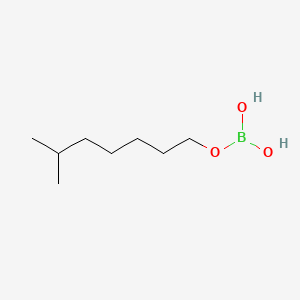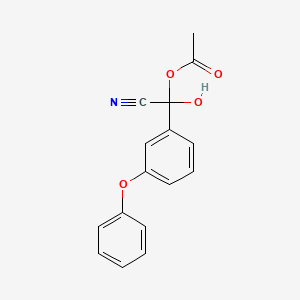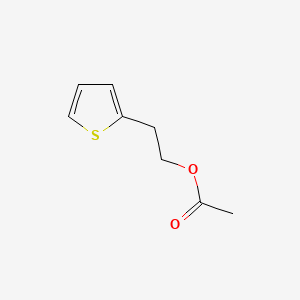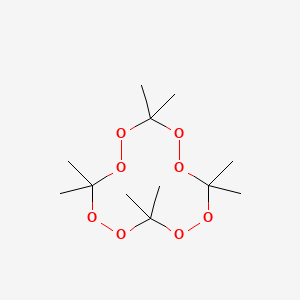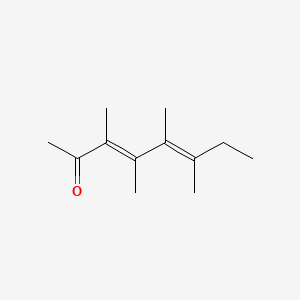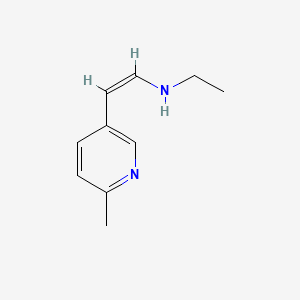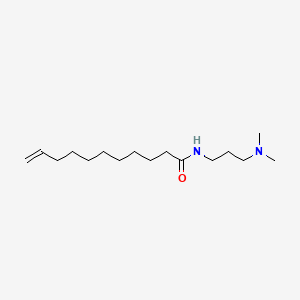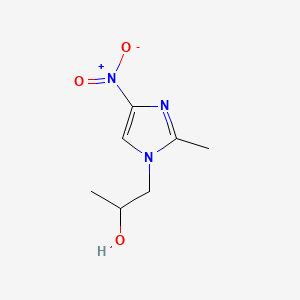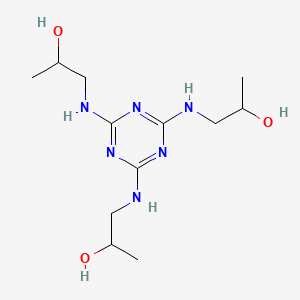
2-Propanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is known for its unique structure, which includes three 2-propanol groups attached to a triazine core through imino linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- typically involves the reaction of cyanuric chloride with 2-propanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-propanol groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the 2-propanol groups are converted to corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The imino groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’,1’'-(1,3,5-Triazin-2,4,6-triyltriimino)tris- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Triazinderivate verwendet, die in der Materialwissenschaft und Katalyse wertvoll sind.
Biologie: Die Derivate der Verbindung wurden auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Einige Derivate werden wegen ihrer möglichen Verwendung als Therapeutika untersucht, da sie mit biologischen Zielstrukturen interagieren können.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Propanol, 1,1’,1’'-(1,3,5-Triazin-2,4,6-triyltriimino)tris- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Triazinkern kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt. Die Iminobindungen und 2-Propanolgruppen können ebenfalls an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung erhöht [5][5].
Ähnliche Verbindungen:
1,3,5-Triazin-2,4,6-trion: Bekannt für seine Verwendung in Herbiziden und Harzen.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazin: Wird bei der Synthese von Polymeren und als Vernetzungsmittel verwendet.
1,3,5-Triallyl-1,3,5-triazin-2,4,6-trion: Wird bei der Herstellung von Flammschutzmitteln und Weichmachern verwendet.
Eindeutigkeit: 2-Propanol, 1,1’,1’'-(1,3,5-Triazin-2,4,6-triyltriimino)tris- ist aufgrund seiner spezifischen Struktur, die besondere chemische und physikalische Eigenschaften verleiht, einzigartig. Das Vorhandensein von 2-Propanolgruppen erhöht seine Löslichkeit und Reaktivität, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- involves its interaction with specific molecular targets. The triazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The imino linkages and 2-propanol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity[5][5].
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-trione: Known for its use in herbicides and resins.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of polymers and as a cross-linking agent.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Utilized in the production of flame retardants and plasticizers.
Uniqueness: 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of 2-propanol groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85022-88-4 |
|---|---|
Molekularformel |
C12H24N6O3 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
1-[[4,6-bis(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C12H24N6O3/c1-7(19)4-13-10-16-11(14-5-8(2)20)18-12(17-10)15-6-9(3)21/h7-9,19-21H,4-6H2,1-3H3,(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
SVNADNJIMOCOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=NC(=NC(=N1)NCC(C)O)NCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


